molecular formula C18H24ClNO2 B2540017 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1158560-98-5

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride

Cat. No.: B2540017
CAS No.: 1158560-98-5
M. Wt: 321.85
InChI Key: UAQAIKLJAUCATR-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride is a secondary amine hydrochloride salt with a benzyloxy-methoxy-substituted phenyl group and an isopropylamine moiety. Its molecular formula is C₁₈H₂₃NO₂·HCl, and it is characterized by a benzyl-protected hydroxyl group at the 4-position and a methoxy group at the 3-position of the phenyl ring . This compound is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly for developing CNS-active agents due to its structural similarity to phenethylamine derivatives .

Key physicochemical properties include:

  • Molecular weight: 327.84 g/mol (free base: 263.37 g/mol) .
  • Purity: Commercial suppliers (e.g., CymitQuimica) provide it at >95% purity, confirmed via HPLC and GC-MS analyses .
  • Salt form: The hydrochloride salt enhances aqueous solubility and stability, a feature critical for pharmacological applications .

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-14(2)19-12-16-9-10-17(18(11-16)20-3)21-13-15-7-5-4-6-8-15;/h4-11,14,19H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQAIKLJAUCATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or benzyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzylic alcohols or ketones, while substitution reactions can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemical research, {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for exploration into various chemical transformations and reaction mechanisms.

Biology

This compound is investigated for its potential interactions with biological macromolecules. It can act as a probe to study enzyme-substrate interactions and receptor binding studies. The presence of the benzyloxy and methoxy groups enhances its binding affinity to specific enzymes and receptors.

Medicine

In medical research, this compound is explored for potential therapeutic applications , including:

  • Anti-inflammatory Effects : Studies suggest it may exhibit properties that reduce inflammation.
  • Analgesic Activities : Potential use in pain management therapies.

Industry

Industrially, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for synthesizing high-value products.

Case Studies

  • Biological Activity Study : A study published in MDPI highlighted the interactions of this compound with various enzymes, demonstrating its potential as a therapeutic agent through modulation of enzyme activity .
  • Synthesis Method Improvement : Research has shown that this compound can be synthesized efficiently using novel methods that enhance yield and stereoselectivity, making it suitable for large-scale industrial production .
  • Pharmacological Research : Investigations into its pharmacological properties have suggested that it may serve as a candidate for developing new anti-inflammatory drugs due to its ability to interact with inflammatory pathways .

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted phenethylamine derivatives. Below is a comparative analysis with structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Differences Biological Relevance References
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride C₁₈H₂₃NO₂·HCl - 4-Benzyloxy
- 3-Methoxy
- Propan-2-ylamine
Reference compound Potential CNS activity due to phenethylamine backbone
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine C₁₈H₂₁NO₂ - 4-Benzyloxy
- 3-Methoxy
- Allylamine
Allyl group instead of isopropyl Higher lipophilicity; potential metabolic instability
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) C₁₁H₁₇NO·HCl - 3-Methoxy
- Methylamine
Lacks benzyloxy group; smaller substituents Known stimulant; acts as serotonin/norepinephrine reuptake inhibitor
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride C₁₈H₂₃NO₂·HCl - 3-Benzyloxy
- Propan-2-ylamine
Benzyloxy at 3-position instead of 4 Altered receptor binding due to substituent position
2-(4-Hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride C₁₂H₂₀ClNOSi - 4-Hydroxy
- Trimethylsilyl
Silicon substitution; phenolic hydroxyl Enhanced thermal stability; insecticidal applications

Pharmacological and Physicochemical Differences

The isopropylamine moiety enhances selectivity for adrenergic receptors over dopaminergic ones, contrasting with allylamine derivatives that may exhibit nonspecific binding .

Salt Form and Solubility :

  • Hydrochloride salts (e.g., target compound and 3-MeOMA) show improved aqueous solubility (≥10 mg/mL in water) compared to free bases (<1 mg/mL) .

Synthetic Accessibility :

  • The target compound is synthesized via reductive amination of 4-(benzyloxy)-3-methoxybenzaldehyde with isopropylamine, followed by HCl salt formation . In contrast, silicon-substituted analogs require specialized reagents like chloromethyltrimethylsilane .

Analytical Data Comparison

  • Purity : The target compound and 3-MeOMA are available at >99% purity via GC-MS and HPLC-TOF analyses, while allyl-substituted analogs may show lower purity due to byproducts from allylation reactions .
  • Spectroscopic Signatures :
    • FTIR : The target compound exhibits a strong N–H stretch at ~2700 cm⁻¹ (HCl salt) and C–O–C vibrations at 1250 cm⁻¹ (methoxy group) .
    • MS (EI) : Molecular ion peaks at m/z 263 (free base) and 179 (3-MeOMA) confirm structural differences .

Biological Activity

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride, with the CAS number 1158560-98-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H24_{24}ClNO2_2
  • Molecular Weight : 321.84 g/mol
  • Structure : The compound features a benzyloxy group, a methoxy group, and an amine moiety, contributing to its unique biological profile.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the benzyloxy and methoxy groups enhances its binding affinity to specific enzymes and receptors, potentially modulating their activity. This interaction can lead to various physiological effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various animal models, indicating potential therapeutic applications in chronic inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings and Case Studies

StudyFindings
Study 1 (PubMed, 2018)Demonstrated that similar compounds with benzyloxy groups showed significant inhibition of sphingomyelin synthase activity, which is linked to chronic inflammation and metabolic disorders .
Study 2 (BenchChem)Described the synthesis and characterization of related compounds, noting their potential as intermediates in drug development due to their unique structural properties.
Study 3 (Chemical Book)Reported on the compound's stability and solubility characteristics, which are crucial for its bioavailability and therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
4-(Benzyloxy)aniline hydrochlorideLacks methoxy groupModerate antimicrobial properties
3-MethoxyphenylmethylamineLacks benzyloxy groupLimited anti-inflammatory effects
{[4-(Benzyloxy)-3-ethoxyphenyl]methyl}(propyl)amine hydrochlorideEthoxy instead of methoxySimilar therapeutic potential but less potent

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride, and how do reaction conditions impact yield?

  • Methodology : A multi-step approach is recommended:

Benzyl Protection : Introduce benzyloxy groups via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Amine Formation : React 4-(benzyloxy)-3-methoxybenzaldehyde with isopropylamine via reductive amination (NaBH₃CN or H₂/Pd-C) to form the secondary amine .

Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.

  • Critical Parameters : Catalyst choice (e.g., Pd/C vs. Raney Ni), solvent polarity, and stoichiometric control of HCl significantly affect crystallinity and purity.

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodology :

  • GC-MS (EI) : Use a temperature gradient (170°C → 325°C) with a non-polar column (e.g., DB-5MS) to detect volatile impurities; monitor for parent ion [M+H]+ at m/z 329.3 (calculated) .
  • FTIR-ATR : Confirm functional groups (e.g., N-H stretch ~2500 cm⁻¹ for HCl salt, C-O-C ~1250 cm⁻¹ for benzyloxy) .
  • HPLC-TOF : Employ a C18 column (ACN/0.1% formic acid gradient) for high-resolution mass confirmation (mass error <2 ppm) .

Q. What are the solubility properties of this hydrochloride salt, and how do they influence experimental design?

  • Data :

SolventSolubility (mg/mL)Notes
DMSO>50Suitable for biological assays
Methanol~30Recrystallization solvent
Water<1Limited due to hydrophobic aryl groups
  • Impact : Low aqueous solubility necessitates organic solvents for in vitro studies; DMSO is preferred for stock solutions but requires controls for solvent effects .

Advanced Research Questions

Q. How can discrepancies between NMR and MS data be systematically resolved during characterization?

  • Methodology :

  • Deuterated Solvents : Use DMSO-d₆ for NMR to avoid proton exchange artifacts; compare integration ratios for aromatic vs. aliphatic protons .
  • High-Resolution MS : Confirm molecular formula (C₁₈H₂₂ClNO₂) with exact mass analysis (e.g., TOF-MS, error <3 ppm) to rule out isobaric impurities .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region (δ 6.8–7.4 ppm) to assign substituent positions .

Q. What in vitro models are appropriate for studying hepatic metabolism, and how is metabolic stability quantified?

  • Methodology :

  • Hepatocyte/Microsomal Assays : Incubate the compound (1–10 µM) with human liver microsomes (HLM) + NADPH cofactor.
  • LC-MS/MS Analysis : Quantify parent compound depletion over time (t½) using MRM transitions (e.g., 329.3 → 178.1 for cleavage of the benzyloxy group) .
  • Key Metrics : High intrinsic clearance (>50% depletion in 30 min) suggests rapid metabolism, guiding structural modifications (e.g., replacing benzyloxy with stable ethers) .

Q. How does the electronic nature of the benzyloxy-methoxyphenyl group modulate receptor binding affinity?

  • Methodology :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (e.g., -OCH₃) groups.
  • Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with serotonin receptors (e.g., 5-HT₂A, log Ki ~7.2 for parent compound) .
  • Findings : Methoxy groups enhance π-stacking with aromatic residues (e.g., Phe339 in 5-HT₂A), while benzyloxy groups may sterically hinder binding .

Q. What computational approaches best predict the compound’s conformational flexibility in solution?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to assess rotation of the isopropylamine moiety.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level; compare rotational barriers (~5 kcal/mol for benzyloxy group rotation) .
  • Validation : Overlay computed and experimental NOESY correlations to confirm dominant conformers .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across cell-based assays?

  • Methodology :

  • Dose-Response Curves : Test across a wide range (1 nM–100 µM) to rule out off-target effects at high concentrations.
  • Cell Line Validation : Compare responses in HEK293 (overexpressing target receptors) vs. primary cells to assess receptor specificity .
  • Positive Controls : Include reference compounds (e.g., fluoxetine for SSRIs) to normalize inter-assay variability .

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